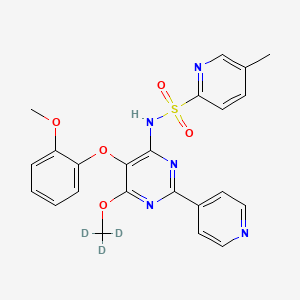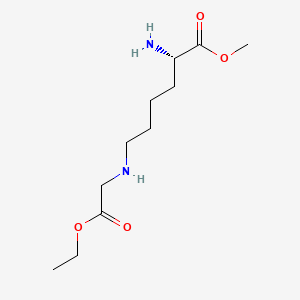![molecular formula C8H5N5O B587270 Pyrimido[1,2-a]purin-10(1H)-one-13C3 CAS No. 1246815-92-8](/img/new.no-structure.jpg)
Pyrimido[1,2-a]purin-10(1H)-one-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[1,2-a]purin-10(1H)-one-13C3: is a derivative of the purine family, characterized by its unique tricyclic structure. This compound is notable for its incorporation of three carbon-13 isotopes, which makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a secondary DNA damage product . It primarily targets DNA, specifically interacting with membrane lipids or deoxyribose .
Mode of Action
M1G arises from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose . The compound interacts with these targets, leading to changes in their structure and function.
Biochemical Pathways
The primary biochemical pathway affected by M1G is the oxidative stress pathway. ROS, primarily superoxide anion radical (O2−), are produced naturally from cellular sources such as mitochondria . Humans, wildlife, and laboratory animals are exposed daily to a complex mixture of chemicals that can contribute to increased cellular ROS through a variety of mechanisms .
Result of Action
The action of M1G results in DNA damage, specifically the formation of adducts in the DNA . The number of M1G adducts in nuclear DNA isolated from various tissues of control male rats were measured, with the highest number found in the heart . In rat liver tissue, the mitochondrial DNA contained a 2-fold greater number of M1G adducts compared with nuclear DNA .
Action Environment
The action, efficacy, and stability of M1G are influenced by various environmental factors. For instance, the amount of ROS production significantly affects the number of M1G adducts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimido[1,2-a]purin-10(1H)-one-13C3 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanine with malondialdehyde, which leads to the formation of the tricyclic structure . The reaction conditions often include heating in an ethanol solution under reflux for a specified duration to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is carefully monitored to maintain the isotopic enrichment of carbon-13, which is crucial for its applications in research.
Chemical Reactions Analysis
Types of Reactions: Pyrimido[1,2-a]purin-10(1H)-one-13C3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its electronic properties.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pyrimido[1,2-a]purin-10(1H)-one-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in NMR spectroscopy due to its isotopic labeling.
Biology: The compound is studied for its interactions with nucleic acids and proteins, providing insights into molecular biology.
Medicine: Research into its potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar tricyclic structure but differ in their specific ring systems and functional groups.
Oxopurines: Compounds like 1H-pyrimido[1,2-a]purin-10-one are structurally related but lack the isotopic labeling of carbon-13.
Uniqueness: Pyrimido[1,2-a]purin-10(1H)-one-13C3 is unique due to its isotopic enrichment, which enhances its utility in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for more precise studies of molecular interactions and dynamics, setting it apart from other similar compounds .
Properties
CAS No. |
1246815-92-8 |
|---|---|
Molecular Formula |
C8H5N5O |
Molecular Weight |
190.139 |
IUPAC Name |
1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1 |
InChI Key |
ZREGNVKUSNORFO-VMIGTVKRSA-N |
SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Synonyms |
Pyrimido[1,2-a]purin-10(3H)-one-13C3; M1G-13C3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)

![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)
![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)

